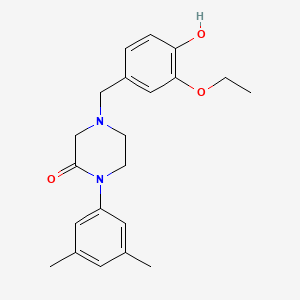
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxybenzyl)-2-piperazinone, commonly known as DMPEP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DMPEP belongs to the class of piperazinone compounds and is structurally similar to the well-known psychoactive substance, MDMA. However, unlike MDMA, DMPEP has not been extensively studied for its psychoactive effects and is primarily being investigated for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of DMPEP is not yet fully understood. However, it is believed that DMPEP may act as a serotonin and dopamine releaser, similar to MDMA. This means that DMPEP may increase the levels of these neurotransmitters in the brain, leading to increased feelings of well-being, euphoria, and sociability.
Biochemical and Physiological Effects:
DMPEP has been shown to have a variety of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, elevated body temperature, and changes in heart rate and blood pressure. DMPEP has also been shown to increase the levels of certain hormones, such as oxytocin and prolactin, which are involved in social bonding and lactation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPEP in lab experiments is its structural similarity to MDMA, which allows for comparisons to be made between the two compounds. Additionally, DMPEP has been shown to have a lower toxicity profile than MDMA, making it a potentially safer alternative for research purposes. However, one limitation of using DMPEP in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on DMPEP. One area of interest is its potential as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the neurochemical basis of social behavior and bonding. Additionally, further research is needed to fully understand the mechanism of action of DMPEP and its potential effects on the brain and body.
Méthodes De Synthèse
The synthesis of DMPEP involves several chemical reactions and requires specialized equipment and knowledge in organic chemistry. One of the most common methods for synthesizing DMPEP involves the reaction of 3,5-dimethylphenylacetic acid with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst, followed by the addition of piperazine and a dehydrating agent. The resulting product is then purified through a series of extraction and chromatography techniques.
Applications De Recherche Scientifique
DMPEP has been primarily studied for its potential applications in pharmacology and neuroscience. Preliminary studies suggest that DMPEP may have an effect on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood, cognition, and behavior. DMPEP has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-26-20-12-17(5-6-19(20)24)13-22-7-8-23(21(25)14-22)18-10-15(2)9-16(3)11-18/h5-6,9-12,24H,4,7-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYTZBCSQNWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(=O)C2)C3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)
![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)

![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)